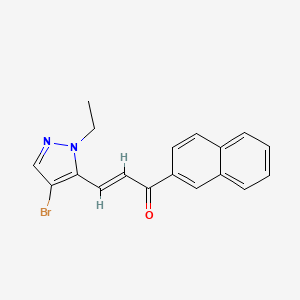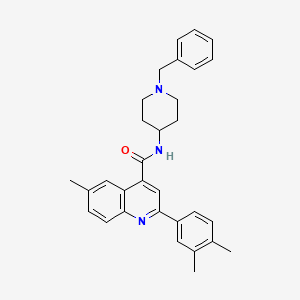
7-chloro-4-quinolinyl 1-pyrrolidinecarboxylate
Descripción general
Descripción
7-chloro-4-quinolinyl 1-pyrrolidinecarboxylate is a useful research compound. Its molecular formula is C14H13ClN2O2 and its molecular weight is 276.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.0665554 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Halogenation Techniques in Organic Synthesis
The development of methods for the selective chlorination and bromination of C-H bonds in quinolinyl derivatives, including 7-chloro-4-quinolinyl compounds, has been a significant area of research. These methods enable the diversification of pharmaceutical compounds and have implications for organic synthesis. The study by Le et al. (2021) showcases a technique for chlorination using NCS as a chlorinating agent, highlighting its compatibility with various functional groups and heterocycles. This method offers a pathway for the synthesis of complex quinolinyl derivatives (Le et al., 2021).
Synthesis of Pyridine and Quinoline Derivatives
Movassaghi et al. (2007) have documented a single-step conversion of N-vinyl and N-aryl amides into corresponding pyridine and quinoline derivatives. This process involves amide activation followed by π-nucleophile addition, demonstrating the synthesis of quinolinyl derivatives such as 7-chloro-4-quinolinyl 1-pyrrolidinecarboxylate. The versatility of this chemistry, compatible with sensitive substrates and a range of functional groups, offers broad potential for pharmaceutical and synthetic applications (Movassaghi et al., 2007).
Antiproliferative Activity Against Human Cancer Cell Lines
Research into novel amide derivatives of quinolinyl compounds, including structures similar to this compound, has shown promising antiproliferative activities against various human cancer cell lines. The study by Pirol et al. (2014) found that compounds with chloro-4-pyridinyl groups exhibited significant cytotoxic activity and induced apoptotic cell death, suggesting potential in cancer treatment research (Pirol et al., 2014).
Applications in Materials Science and Chemistry
The structural and mechanistic studies of niobium(IV) complexes with ligands derived from quinolinyl and pyridinyl carboxylic acids reveal insights into coordination chemistry. The work by Andriotou et al. (2022) explores the unique dodecahedral geometry of these complexes, contributing to the understanding of metal-organic frameworks and potential applications in catalysis and materials science (Andriotou et al., 2022).
Mecanismo De Acción
Target of Action
Related compounds, such as 7-chloro-4-aminoquinoline derivatives, have been found to exhibit antimicrobial activity . These compounds are known to interact with various cellular targets, disrupting essential biological processes in the microbial cells .
Mode of Action
It is likely that the compound interacts with its targets through a nucleophilic aromatic substitution reaction, similar to its related 7-chloro-4-aminoquinoline derivatives . This interaction may lead to changes in the target’s function, thereby exerting its biological effects.
Biochemical Pathways
Related compounds have been shown to interfere with various biochemical pathways in microbial cells, leading to their antimicrobial effects . The downstream effects of these interactions can include disruption of essential cellular processes and eventual cell death .
Result of Action
Related compounds have been shown to exert antimicrobial effects, likely resulting from their interaction with various cellular targets . These interactions can disrupt essential cellular processes, leading to cell death .
Direcciones Futuras
The future directions for “7-chloro-4-quinolinyl 1-pyrrolidinecarboxylate” and similar compounds could involve further exploration of their bioactive properties. For instance, 4-aminoquinoline derivatives have been used in designing bioactive compounds with various activities . Therefore, “this compound” could potentially be explored for similar applications.
Análisis Bioquímico
Biochemical Properties
These derivatives have shown antimicrobial activity, indicating that they interact with certain enzymes, proteins, and other biomolecules .
Cellular Effects
Related compounds have shown to inhibit SARS-CoV-2 infection in vitro . This suggests that 7-chloro-4-quinolinyl 1-pyrrolidinecarboxylate could potentially influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Propiedades
IUPAC Name |
(7-chloroquinolin-4-yl) pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-10-3-4-11-12(9-10)16-6-5-13(11)19-14(18)17-7-1-2-8-17/h3-6,9H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMYTYKMJASUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)OC2=C3C=CC(=CC3=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~4~-[1-(1-ADAMANTYL)PROPYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4593744.png)
![N-{3-[(CARBAMOYLAMINO)CARBONYL]THIOPHEN-2-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4593749.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B4593766.png)

![4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4593777.png)
![Ethyl 4-[(2-pyrrolidin-1-ylacetyl)amino]benzoate](/img/structure/B4593788.png)


![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-furamide](/img/structure/B4593801.png)
![5-[1-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4593804.png)
![N-(5-chloro-2-methoxyphenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B4593818.png)
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-[4-(TERT-PENTYL)CYCLOHEXYL]UREA](/img/structure/B4593832.png)
![2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B4593834.png)
